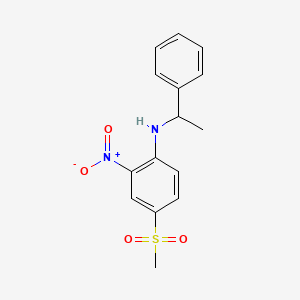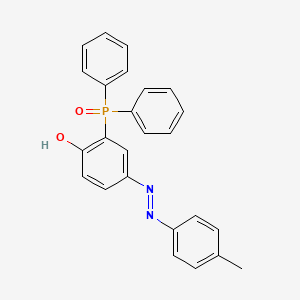![molecular formula C18H15Cl2NO B11083361 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11083361.png)
9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is a quinoline derivative with a unique structure that incorporates both chloro and phenyl groups. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with suitable amines and cyclopentanone under acidic or basic conditions can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry
In chemistry, 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol involves its interaction with specific molecular targets in cells. It can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. These interactions lead to its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as 6-chloro-4-quinolinol and 8-hydroxyquinoline. These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness
The uniqueness of 9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenyl groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C18H15Cl2NO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol |
InChI |
InChI=1S/C18H15Cl2NO/c19-11-6-4-10(5-7-11)17-13-3-1-2-12(13)16-14(20)8-9-15(22)18(16)21-17/h1-2,4-9,12-13,17,21-22H,3H2 |
InChI Key |
HBESOAZVTUCMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)
![N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B11083292.png)

![2-(1H-indol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-2-oxoacetamide](/img/structure/B11083298.png)

![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
![4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine](/img/structure/B11083318.png)
methanone](/img/structure/B11083321.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11083331.png)
![ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11083334.png)
![2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran](/img/structure/B11083339.png)
